molecular formula C20H26O6 B12417551 rac Secoisolariciresinol-d6

rac Secoisolariciresinol-d6

Katalognummer: B12417551
Molekulargewicht: 368.5 g/mol
InChI-Schlüssel: PUETUDUXMCLALY-UHCIIZHOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac Secoisolariciresinol-d6: is a labelled lignan (phenylpropanoid) with significant estrogenic activity . It is a stable isotope-labelled compound, often used in scientific research for its unique properties. The compound has a molecular formula of C20H20D6O6 and a molecular weight of 368.45 .

Vorbereitungsmethoden

The preparation of rac Secoisolariciresinol-d6 involves synthetic routes that typically include the incorporation of deuterium atoms into the secoisolariciresinol structure. One common method involves the use of deuterated reagents in the synthesis process. For example, the synthesis might start with a precursor compound that undergoes a series of reactions, including hydrogenation with deuterium gas, to introduce the deuterium atoms . Industrial production methods often involve large-scale synthesis using similar techniques but optimized for higher yields and purity.

Analyse Chemischer Reaktionen

rac Secoisolariciresinol-d6 undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield corresponding ketones or aldehydes, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

rac Secoisolariciresinol-d6 is widely used in scientific research due to its stable isotope labelling. Some of its applications include:

Wirkmechanismus

The mechanism of action of rac Secoisolariciresinol-d6 involves its interaction with estrogen receptors, mimicking the effects of natural estrogens. This interaction can modulate various cellular pathways, including those involved in cell growth and differentiation. The compound’s antioxidant properties also contribute to its biological effects by scavenging free radicals and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

rac Secoisolariciresinol-d6 is unique due to its stable isotope labelling, which distinguishes it from other lignans. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its isotopic labelling and specific research applications.

Eigenschaften

Molekularformel

C20H26O6

Molekulargewicht

368.5 g/mol

IUPAC-Name

(2S,3S)-2,3-bis[(2,3,6-trideuterio-4-hydroxy-5-methoxyphenyl)methyl]butane-1,4-diol

InChI

InChI=1S/C20H26O6/c1-25-19-9-13(3-5-17(19)23)7-15(11-21)16(12-22)8-14-4-6-18(24)20(10-14)26-2/h3-6,9-10,15-16,21-24H,7-8,11-12H2,1-2H3/t15-,16-/m1/s1/i3D,4D,5D,6D,9D,10D

InChI-Schlüssel

PUETUDUXMCLALY-UHCIIZHOSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1C[C@H](CO)[C@H](CC2=C(C(=C(C(=C2[2H])[2H])O)OC)[2H])CO)[2H])OC)O)[2H]

Kanonische SMILES

COC1=C(C=CC(=C1)CC(CO)C(CC2=CC(=C(C=C2)O)OC)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.